molecular formula C14H14N4O2S2 B2880207 1-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide CAS No. 2034592-08-8

1-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2880207
CAS No.: 2034592-08-8
M. Wt: 334.41
InChI Key: LLJICERWNAGHRW-UHFFFAOYSA-N
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Description

1-Methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide (CAS: 2034592-08-8) is a heterocyclic sulfonamide derivative with the molecular formula C₁₄H₁₄N₄O₂S₂ and a molecular weight of 334.42 g/mol . Its structure comprises:

  • A 1-methylpyrazole core linked to a sulfonamide group at the 4-position.
  • A pyridine ring substituted at the 2-position with a thiophene moiety, connected via a methylene bridge to the sulfonamide nitrogen.

This compound is cataloged as a research chemical, often utilized in medicinal chemistry for structure-activity relationship (SAR) studies.

Properties

IUPAC Name

1-methyl-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-18-10-12(9-16-18)22(19,20)17-8-11-4-5-15-13(7-11)14-3-2-6-21-14/h2-7,9-10,17H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLJICERWNAGHRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-methyl-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic effects, supported by case studies and research findings.

Chemical Structure

The molecular formula of this compound is C16H17N3O2SC_{16}H_{17}N_3O_2S. The structure features a pyrazole ring, a thiophene moiety, and a pyridine ring, which are crucial for its biological activity.

Anticancer Activity

Research has shown that compounds with pyrazole and sulfonamide groups exhibit significant anticancer properties. For instance:

  • Mechanism of Action : The compound induces apoptosis in cancer cells through various pathways, including the inhibition of anti-apoptotic proteins and activation of pro-apoptotic factors .
  • In vitro Studies : In studies involving human cancer cell lines (e.g., H460, A549), the compound demonstrated an IC50 value indicating potent cytotoxicity against these cells .
Cancer Cell Line IC50 Value (µM)
H46015.5
A54912.3
HT-2918.7

Antimicrobial Activity

The pyrazole scaffold is known for its antimicrobial properties:

  • Broad Spectrum : The compound has shown effectiveness against both gram-positive and gram-negative bacteria, as well as antifungal activity .
  • Case Study : In vitro tests revealed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL .

Anti-inflammatory Properties

The sulfonamide group contributes to anti-inflammatory effects:

  • Inflammatory Models : In animal models of inflammation, treatment with the compound resulted in a significant reduction in edema and inflammatory markers such as TNF-alpha and IL-6 .
Inflammatory Marker Control Level Treated Level
TNF-alpha (pg/mL)25075
IL-6 (pg/mL)30090

Antidiabetic Activity

Recent studies have highlighted the potential of this compound as an antidiabetic agent:

  • Mechanism : It acts by inhibiting enzymes involved in glucose metabolism and enhancing insulin sensitivity .
  • In vitro Screening : The compound showed promising results in inhibiting α-glucosidase with an IC50 value of 5.8 µM, indicating its potential in managing type 2 diabetes mellitus (T2DM) .

Structure-Activity Relationship (SAR)

The presence of specific functional groups in the molecular structure significantly influences the biological activity:

  • Pyrazole Ring : Essential for anticancer and antimicrobial activities.
  • Sulfonamide Group : Enhances solubility and bioavailability while contributing to anti-inflammatory effects.

Comparison with Similar Compounds

Heterocyclic Diversity

  • Thiophene vs. Thiazole/Imidazole : The thiophene-pyridine motif in the target compound contrasts with the thiazole in and imidazole in . Thiophene’s electron-rich aromatic system may enhance π-π stacking interactions in protein binding compared to thiazole’s nitrogen-containing ring .
  • Pyrazole vs. Imidazole : The 1-methylpyrazole core in the target compound offers metabolic stability over imidazole derivatives, which are prone to oxidative degradation .

Substituent Effects

  • Sulfonamide Linkers : The methylene bridge in the target compound (pyridin-4-ylmethyl) provides conformational flexibility, whereas rigid linkers (e.g., biphenyl-piperidine in ) may restrict binding pocket access .

Molecular Weight and Drug-Likeness

  • The target compound (334.42 g/mol) falls within Lipinski’s rule of five (<500 g/mol), unlike the higher-molecular-weight analogs in and , which may face challenges in oral absorption .

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